molecular formula C13H16N4O6 B581164 Furaltadone-D5 CAS No. 1015855-64-7

Furaltadone-D5

Cat. No.: B581164
CAS No.: 1015855-64-7
M. Wt: 329.324
InChI Key: YVQVOQKFMFRVGR-QJHRKUAUSA-N
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Description

Furaltadone-D5 is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes deuterium-labeled oxazolidinone and morpholine moieties, as well as a nitrofuran group. The presence of deuterium atoms makes it particularly useful in various scientific research applications, including studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furaltadone-D5 typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: This step involves the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.

    Introduction of Deuterium Atoms: Deuterium atoms are introduced through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium using deuterated reagents.

    Attachment of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Addition of the Nitrofuranyl Group: The nitrofuran group is added through a condensation reaction with a nitrofuran aldehyde, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Furaltadone-D5 undergoes various chemical reactions, including:

    Oxidation: The nitrofuran group can undergo oxidation reactions, leading to the formation of nitroso and nitro derivatives.

    Reduction: The nitrofuran group can also be reduced to form amino derivatives.

    Substitution: The morpholine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives.

Scientific Research Applications

Furaltadone-D5 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving isotopic labeling and tracing to investigate metabolic pathways and enzyme mechanisms.

    Medicine: Investigated for its potential antimicrobial properties, particularly against gram-positive bacteria.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Furaltadone-D5 involves its interaction with specific molecular targets and pathways. The nitrofuran group is known to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. Additionally, the oxazolidinone ring can inhibit protein synthesis by binding to the bacterial ribosome, preventing the formation of the initiation complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furaltadone-D5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. Additionally, the presence of the nitrofuran group provides it with potential antimicrobial properties, distinguishing it from other oxazolidinones.

Properties

IUPAC Name

4,4,5-trideuterio-5-[dideuterio(morpholin-4-yl)methyl]-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/i8D2,9D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVQVOQKFMFRVGR-JDUWRFKESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-])([2H])C([2H])([2H])N3CCOCC3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015855-64-7
Record name 1015855-64-7
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